![molecular formula C20H20N2O2 B14305267 3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one CAS No. 112121-99-0](/img/structure/B14305267.png)
3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one is a complex organic compound that features an indene core structure substituted with an aniline group and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aniline or morpholine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one involves its interaction with specific molecular targets. The aniline and morpholine groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(morpholin-4-yl)aniline
- 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
- 4-Morpholinoaniline
Uniqueness
3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one is unique due to its specific substitution pattern on the indene core, which imparts distinct chemical and biological properties. The presence of both aniline and morpholine groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
112121-99-0 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-anilino-2-(morpholin-4-ylmethyl)inden-1-one |
InChI |
InChI=1S/C20H20N2O2/c23-20-17-9-5-4-8-16(17)19(21-15-6-2-1-3-7-15)18(20)14-22-10-12-24-13-11-22/h1-9,21H,10-14H2 |
InChI Key |
KTVGVIVXOSWWLO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C3=CC=CC=C3C2=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide](/img/structure/B14305192.png)
![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)
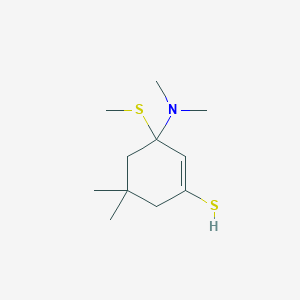
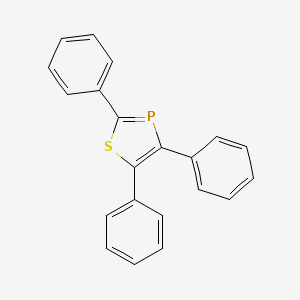
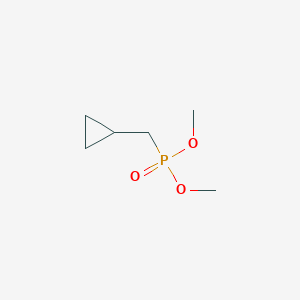
![Methyl [1-(nitromethyl)cyclopentyl]acetate](/img/structure/B14305210.png)
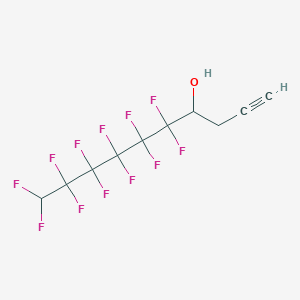
![N-Benzyl-N-methyl-1-sulfanylidene-1-[(tributylstannyl)sulfanyl]methanamine](/img/structure/B14305226.png)
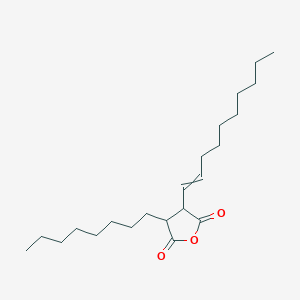
![2-[Chloro(4-chlorophenyl)methyl]-1-benzothiophene](/img/structure/B14305237.png)
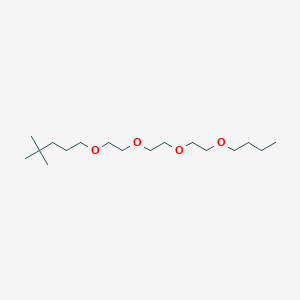
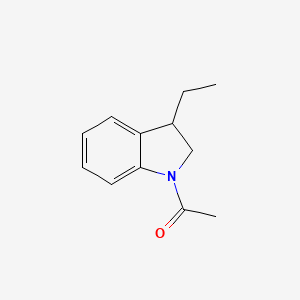
![4H-Furo[2,3-b]pyran, 3-ethylhexahydro-](/img/structure/B14305250.png)
iodanium chloride](/img/structure/B14305256.png)
